4-(Cyclopropylmethoxy)piperidine hydrochloride 4-(Cyclopropylmethoxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050509-48-2
VCID: VC3947632
InChI: InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H
SMILES: C1CC1COC2CCNCC2.Cl
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol

4-(Cyclopropylmethoxy)piperidine hydrochloride

CAS No.: 1050509-48-2

Cat. No.: VC3947632

Molecular Formula: C9H18ClNO

Molecular Weight: 191.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethoxy)piperidine hydrochloride - 1050509-48-2

Specification

CAS No. 1050509-48-2
Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
IUPAC Name 4-(cyclopropylmethoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H
Standard InChI Key CEHJMJRSGTWHII-UHFFFAOYSA-N
SMILES C1CC1COC2CCNCC2.Cl
Canonical SMILES C1CC1COC2CCNCC2.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-(Cyclopropylmethoxy)piperidine hydrochloride has a molecular formula of C₉H₁₈ClNO and a molecular weight of 191.7 g/mol. Its IUPAC name is 4-(cyclopropylmethoxy)piperidine hydrochloride, reflecting the cyclopropylmethyl ether group attached to the piperidine nitrogen. Key structural features include:

  • A six-membered piperidine ring with chair conformation.

  • A cyclopropane ring fused to a methoxy group, introducing steric strain and electronic effects.

  • A hydrochloride salt form, enhancing solubility in polar solvents.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈ClNO
Molecular Weight191.7 g/mol
SolubilityWater, DMSO, ethanol
Melting PointNot reported
StabilityStable at room temperature

The cyclopropyl group contributes to the molecule’s rigidity, potentially influencing its binding affinity to biological targets.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(Cyclopropylmethoxy)piperidine hydrochloride typically involves functionalization of the piperidine ring. One proposed pathway includes:

  • Dieckmann Condensation: Cyclization of a diester precursor (e.g., dimethyl 3,3'-(alkylazanediyl)dipropanoate) under basic conditions to form a β-keto ester intermediate .

  • Hydrolysis and Decarboxylation: Acidic hydrolysis of the β-keto ester followed by thermal decarboxylation yields the 4-piperidone scaffold .

  • Reductive Amination: Reduction of the ketone group in 4-piperidone to a secondary amine, followed by etherification with cyclopropylmethyl bromide .

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Critical Reaction Conditions

  • Dieckmann Condensation: Requires anhydrous solvents (e.g., benzene) and strong bases (e.g., NaH) at elevated temperatures (70–90°C) .

  • Decarboxylation: Achieved via reflux in aqueous HCl, yielding the piperidine core .

Comparative Analysis with Related Compounds

Structural Analogues

  • 4-Benzoylpiperidine: Shares the piperidine core but lacks the cyclopropylmethoxy group, showing selectivity for glycine transporter 1 (GlyT1) .

  • 1-Phenethylpiperidin-4-one: A precursor in opioid synthesis, highlighting the versatility of 4-substituted piperidines .

Future Research Directions

  • Mechanistic Studies: Elucidate receptor binding kinetics and downstream signaling pathways.

  • In Vivo Efficacy: Evaluate analgesic potency in rodent models of chronic pain.

  • Structure-Activity Relationships (SAR): Optimize the cyclopropylmethoxy group to enhance bioavailability.

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